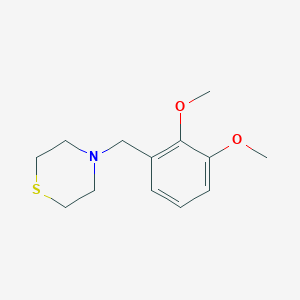

4-(2,3-dimethoxybenzyl)thiomorpholine

Description

Properties

IUPAC Name |

4-[(2,3-dimethoxyphenyl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-15-12-5-3-4-11(13(12)16-2)10-14-6-8-17-9-7-14/h3-5H,6-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGRCBHQBWGVGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CN2CCSCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198213 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Bioactivity

Key Observations :

- Lipophilicity : The 2,3-dimethoxybenzyl group contributes higher lipophilicity than halogenated benzyl groups (e.g., 2-chloro or 4-fluoro) due to methoxy’s electron-donating nature .

- Metabolic Stability : Sulfur in thiomorpholine is prone to oxidation (unlike morpholine), but substituents like chlorine (in 4-(2-chlorobenzyl)thiomorpholine) may counteract this by blocking metabolic sites .

Comparison with Morpholine Analogs

Structural Insights :

- Thiomorpholine derivatives exhibit distinct solid-state interactions (e.g., C–H···O hydrogen bonds) compared to morpholine analogs due to sulfur’s larger atomic radius and polarizability .

- Morpholine-based compounds (e.g., Compound 124) often show reduced metabolic oxidation but lower membrane permeability than thiomorpholine derivatives .

Comparison with Other Benzyl-Substituted Heterocycles

Functional Group Impact :

Q & A

Q. What are the established synthetic routes for 4-(2,3-dimethoxybenzyl)thiomorpholine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic aromatic substitution between 2,3-dimethoxybenzyl derivatives and thiomorpholine. Key factors include:

- Solvent selection : Polar aprotic solvents like acetonitrile enhance reactivity due to their ability to stabilize transition states .

- Base optimization : Sodium hydroxide or potassium carbonate is often used to deprotonate thiomorpholine, improving nucleophilicity .

- Temperature control : Reactions are heated under reflux (e.g., 80°C in acetonitrile) to achieve completion within 12–24 hours .

- Substituent effects : Electron-withdrawing groups on the benzyl moiety (e.g., nitro in analogs) accelerate substitution kinetics .

Q. Which spectroscopic and crystallographic methods are critical for characterizing thiomorpholine derivatives?

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positioning, with thiomorpholine protons appearing as distinct multiplets (δ 2.6–3.2 ppm) .

- X-ray crystallography : Resolves chair conformations of the thiomorpholine ring and intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .

- FT-IR : Identifies carbonyl or nitro group vibrations (e.g., 1520 cm for NO in analogs) .

Q. How does the thiomorpholine group influence physicochemical properties in drug design?

- Lipophilicity enhancement : The sulfur atom increases logP values compared to morpholine analogs, improving membrane permeability .

- Metabolic soft spots : Thiomorpholine is susceptible to oxidation, forming sulfoxides or sulfones, which can modulate pharmacokinetics .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound derivatives?

- Molecular docking : Models interactions with targets like enzymes or receptors. For example, the 2,3-dimethoxybenzyl group may engage in π-π stacking with aromatic residues, while thiomorpholine forms hydrogen bonds .

- QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett constants) with activity trends observed in analogs .

- DFT calculations : Predicts conformational stability and charge distribution, aiding in rational design .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Assay standardization : Variability in IC values may arise from differences in cell lines, incubation times, or compound purity (>95% recommended) .

- Structural analogs : Compare activity of derivatives (e.g., 4-(2-chlorobenzyl)thiomorpholine vs. 4-(4-fluorobenzyl)thiomorpholine) to identify substituent-specific effects .

- Metabolite profiling : Monitor oxidation products (e.g., sulfoxides) that may contribute to off-target effects .

Q. What strategies optimize regioselectivity in the synthesis of substituted thiomorpholines?

- Directed ortho-metalation : Use directing groups (e.g., nitro) to control substitution patterns on the benzyl ring .

- Microwave-assisted synthesis : Reduces reaction time and improves yield for sterically hindered derivatives .

- Protecting groups : Temporarily block reactive sites (e.g., amine in 4-aminothiomorpholine) to prevent side reactions .

Q. How do crystal packing interactions affect the stability of thiomorpholine derivatives?

- Hydrogen bonding : Centrosymmetric dimers form via C–H···O interactions between thiomorpholine methylene groups and nitro/ether oxygens, enhancing crystallinity .

- Aromatic stacking : Face-to-face π-π interactions between benzyl groups stabilize the lattice, as seen in X-ray structures of 4-(4-nitrophenyl)thiomorpholine .

- Solvent selection : Slow evaporation from ethanol or DCM yields high-quality crystals for diffraction studies .

Q. What are the challenges in evaluating thiomorpholine derivatives for enzyme inhibition?

- Target selectivity : Similar scaffolds (e.g., morpholine) may bind to unintended isoforms (e.g., cytochrome P450 2A13 vs. 2A6), requiring isoform-specific assays .

- Redox sensitivity : Thiomorpholine’s susceptibility to oxidation necessitates anaerobic conditions during enzymatic assays to prevent artifact formation .

- Allosteric modulation : Non-competitive inhibition mechanisms require advanced kinetic studies (e.g., Lineweaver-Burk plots) to differentiate from competitive binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.